molecular formula C23H23N3O3S B2684766 N-(3,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 866873-88-3

N-(3,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2684766
CAS No.: 866873-88-3
M. Wt: 421.52
InChI Key: RBOOQQDGHARHFA-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-2-((3-isopropyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C23H23N3O3S and its molecular weight is 421.52. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Derivatives and Their Applications

  • Synthesis and Structural Analysis : Research focuses on synthesizing novel heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidin-4-ones and pyrimidine derivatives, which are of interest due to their potential biological activities. Techniques like carbodiimide condensation catalysis and microwave irradiation cyclocondensation have been employed to create derivatives with promising structural features for further biological evaluation (Hassneen & Abdallah, 2003); (Deohate & Palaspagar, 2020).

  • Biological Activities : Certain pyrimidine and pyrazole derivatives have been synthesized and tested for their anticancer and antimicrobial properties. For instance, some compounds have shown significant activity against cancer cell lines and are being explored as potential anticancer agents. Additionally, derivatives have been evaluated for their insecticidal and antibacterial potential, indicating a broad spectrum of possible applications in medicinal chemistry and agriculture (Abdellatif et al., 2014); (Al-Sanea et al., 2020).

Synthesis Techniques and Chemical Analysis

  • Advanced Synthesis Methods : The development of novel synthesis methods, including the use of microwave irradiation and solvent-free conditions, has facilitated the creation of complex heterocyclic compounds. These methods offer advantages in terms of reaction speed and environmental friendliness. The synthesized compounds are characterized using modern analytical techniques to confirm their structures and potential functionalities (Bondock et al., 2008).

  • Potential for Radiolabeling and Imaging : Some derivatives have been designed with functionalities that allow for radiolabeling with fluorine-18, enabling their use in positron emission tomography (PET) imaging. This application is particularly relevant for tracking biological processes and diseases in vivo, highlighting the versatility of these compounds in both therapeutic and diagnostic contexts (Dollé et al., 2008).

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-2-[(4-oxo-3-propan-2-yl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O3S/c1-13(2)26-22(28)21-20(17-7-5-6-8-18(17)29-21)25-23(26)30-12-19(27)24-16-10-14(3)9-15(4)11-16/h5-11,13H,12H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBOOQQDGHARHFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=C(C(=O)N2C(C)C)OC4=CC=CC=C43)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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